5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]pyrimidine
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Overview
Description
5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]pyrimidine is a novel compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring through an oxymethyl group, and a cyclopentylmethanone group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The piperidine and cyclopentylmethanone groups may contribute to the compound’s overall binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyrimidin-2-yl)oxazole: Shares the bromopyrimidine moiety but differs in the rest of the structure.
N-[[4-(5-Bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethyl amino-benzamide: Contains a similar bromopyrimidine moiety but has different functional groups and overall structure.
Uniqueness
5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c17-14-9-18-16(19-10-14)22-11-12-5-7-20(8-6-12)15(21)13-3-1-2-4-13/h9-10,12-13H,1-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLIOGGGBAVBLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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